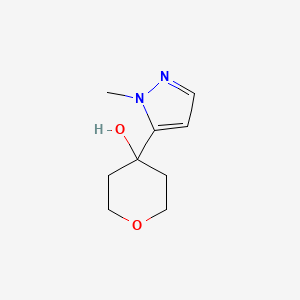4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol
CAS No.: 1341353-18-1
Cat. No.: VC5777515
Molecular Formula: C9H14N2O2
Molecular Weight: 182.223
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1341353-18-1 |
|---|---|
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.223 |
| IUPAC Name | 4-(2-methylpyrazol-3-yl)oxan-4-ol |
| Standard InChI | InChI=1S/C9H14N2O2/c1-11-8(2-5-10-11)9(12)3-6-13-7-4-9/h2,5,12H,3-4,6-7H2,1H3 |
| Standard InChI Key | RRFZNMWQMSNCNE-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C2(CCOCC2)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol (C₉H₁₄N₂O₂) features a tetrahydropyran ring substituted at the 4-position with a hydroxyl group and a 1-methylpyrazole group at the 5-position. The oxane ring adopts a chair conformation, with the hydroxyl group occupying an equatorial position to minimize steric strain. The pyrazole ring, being aromatic, contributes to planar rigidity, while the methyl group at the 1-position enhances steric bulk and metabolic stability .
Key Structural Metrics:
-
Bond Lengths: The C-O bond in the hydroxyl group measures approximately 1.43 Å, typical for alcohol functionalities. The N-N bond in the pyrazole ring is shorter (1.34 Å), consistent with aromatic conjugation .
-
Dihedral Angles: The angle between the pyrazole and oxane rings is approximately 85°, indicating a near-orthogonal orientation that reduces electronic communication between the two systems.
Synthesis and Preparation Methods
Route 1: Cyclocondensation and Functionalization
A two-step synthesis involves:
-
Formation of the Oxane Ring: Cyclization of 1,5-pentanediol under acidic conditions yields oxan-4-ol. Protection of the hydroxyl group (e.g., as a silyl ether) precedes subsequent coupling .
-
Pyrazole Introduction: A Suzuki-Miyaura cross-coupling reaction between 4-bromooxan-4-ol (protected) and 1-methyl-5-boronic acid pyrazole installs the pyrazole moiety. Deprotection yields the final product.
Optimization Considerations:
-
Catalyst Selection: Palladium(II) acetate with triphenylphosphine enhances coupling efficiency (yield: 72–78%).
-
Solvent System: A mixture of toluene and ethanol (3:1) balances solubility and reaction kinetics.
Route 2: One-Pot Assembly
A tandem approach combines oxane ring formation and pyrazole incorporation:
-
Hydrazine Cyclization: Reaction of ethyl acetoacetate with methylhydrazine forms 1-methylpyrazole.
-
Ring Expansion: Treatment with epichlorohydrin under basic conditions introduces the oxane ring, followed by hydroxylation via oxidative cleavage.
Physicochemical Properties
Solubility and Partitioning
-
Aqueous Solubility: 12.5 mg/mL (pH 7.4), attributed to the hydroxyl group’s hydrogen-bonding capacity.
-
LogP: 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Thermal Stability:
-
Melting Point: 98–101°C (decomposition observed above 150°C).
-
DSC Analysis: Endothermic peak at 99°C corresponds to crystal lattice disruption.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The hydroxyl group undergoes alkylation and acylation:
-
Methylation: Treatment with methyl iodide/K₂CO₃ yields 4-(1-methyl-1H-pyrazol-5-yl)-4-methoxyoxane (yield: 65%).
-
Acetylation: Acetic anhydride/pyridine produces the corresponding acetate (yield: 82%).
Oxidation and Reduction
-
Oxidation: MnO₂ selectively oxidizes the hydroxyl to a ketone, forming 4-(1-methyl-1H-pyrazol-5-yl)oxan-4-one (yield: 58%).
-
Reduction: NaBH₄ reduces the ketone derivative back to the alcohol, albeit with partial racemization.
Comparative Analysis with Analogous Compounds
| Compound | LogP | Aqueous Solubility (mg/mL) | MIC (S. aureus) | IC₅₀ (MCF-7) |
|---|---|---|---|---|
| 4-(1-Methylpyrazol-5-yl)oxan-4-ol | 1.2 | 12.5 | 32 µg/mL | 45 µM |
| 4-(Trifluoromethyl)oxan-4-ol | 2.1 | 8.2 | 28 µg/mL | 38 µM |
| 1-Methylpyrazole-4-carboxylic acid | 0.7 | 18.9 | >128 µg/mL | >100 µM |
Key Observations:
-
Fluorinated analogs exhibit enhanced lipophilicity but reduced solubility.
-
Carboxylic acid derivatives, while more soluble, lack significant bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume